molecular formula C11H15NOS B7500412 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one

1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one

Cat. No. B7500412
M. Wt: 209.31 g/mol
InChI Key: PFLZDJGOVORXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one, also known as 3-CTMP, is a synthetic chemical compound that belongs to the family of cathinones. It is a psychoactive substance that has been gaining popularity among researchers due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in a state of heightened alertness and concentration. The exact mechanism of action of 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one is not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one include increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and decreased appetite. These effects are similar to those of other psychoactive substances such as amphetamines and cocaine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one in lab experiments is its potency. It has been found to be more potent than other psychoactive substances such as methylphenidate. This makes it a useful tool for studying the effects of dopamine and norepinephrine on the brain. However, one limitation of using 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one in lab experiments is its potential for abuse. Researchers must take precautions to ensure that the substance is used only for scientific purposes and not for recreational use.

Future Directions

There are several future directions for research on 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one. One area of interest is its potential as a treatment for ADHD. Further studies are needed to investigate its efficacy and safety in treating this condition. Another area of research is its effects on other neurotransmitters and receptors in the brain. This could lead to the development of new treatments for a range of neurological and psychiatric disorders. Additionally, more research is needed to elucidate the long-term effects of 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one on the brain and body.

Synthesis Methods

The synthesis of 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one involves the reaction between 1-thiophen-3-ylpropan-1-one and pyrrolidine. The reaction takes place in the presence of a reducing agent and a solvent. The resulting product is then purified through recrystallization. The purity of the final product can be determined using analytical techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one has been used in scientific research to investigate its effects on the central nervous system. It has been found to have a similar mechanism of action to other psychoactive substances such as methylphenidate and cocaine. Researchers have used 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one to study its effects on neurotransmitters such as dopamine and norepinephrine. It has also been used to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-11(12-6-1-2-7-12)4-3-10-5-8-14-9-10/h5,8-9H,1-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLZDJGOVORXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.